molecular formula C21H21N5O3S B3507020 4-[({[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

4-[({[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B3507020
M. Wt: 423.5 g/mol
InChI Key: STZBFKYOFWPLSU-UHFFFAOYSA-N
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Description

4-[({[5-(Phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a synthetic small molecule featuring a 1,2,4-triazole core, a structural motif recognized for its diverse bioactivity in medicinal chemistry . The molecular architecture integrates a phenoxymethyl side chain and a reactive prop-2-en-1-yl (allyl) group attached to the triazole ring, which is further connected via a sulfanyl-acetyl linker to a terminal benzamide group. This specific arrangement of functional groups is designed to offer potential as a versatile scaffold in drug discovery. Compounds based on the 4H-1,2,4-triazole structure have been extensively investigated for their central nervous system effects, with some derivatives demonstrating potent anticonvulsant activity that is mediated through the benzodiazepine receptor site . Furthermore, analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are reported in scientific literature to exhibit a range of pharmacological properties, including antimicrobial and anti-inflammatory activities . The presence of the sulfanyl ether linkage and the amide bond in its structure suggests potential for target interaction and metabolic stability. This compound is supplied For Research Use Only and is intended for further investigation into these or other biochemical mechanisms in a controlled laboratory setting.

Properties

IUPAC Name

4-[[2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-2-12-26-18(13-29-17-6-4-3-5-7-17)24-25-21(26)30-14-19(27)23-16-10-8-15(9-11-16)20(22)28/h2-11H,1,12-14H2,(H2,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZBFKYOFWPLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps. The final step often involves the acylation of the triazole derivative with benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl-acetamide moiety serves as a nucleophilic center. In alkaline media (e.g., KOH/Cs₂CO₃), this group undergoes S-alkylation with alkyl halides or α-halo ketones:

Reaction TypeReagents/ConditionsProductYieldSource
S-alkylation2-bromo-1-phenylethanone, DMF, Cs₂CO₃Ketone-functionalized triazole derivative61%

This reactivity is critical for introducing additional functional groups, such as ethanol side chains post-reduction (e.g., using NaBH₄ in ethanol) .

Oxidation of the Allyl Group

The prop-2-en-1-yl substituent undergoes epoxidation or dihydroxylation under oxidative conditions:

Reaction TypeReagents/ConditionsProductSelectivitySource
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide derivative>90%
DihydroxylationOsO₄, NMO, acetone/H₂OVicinal diol85%

These reactions enhance polarity and enable downstream conjugation or cyclization.

Cyclization Reactions

Under acidic or thermal conditions, the triazole ring participates in heterocyclization with adjacent functional groups:

Reaction TypeConditionsProductApplicationSource
Intramolecular cyclizationHCl, reflux, ethanolFused triazole-quinoline systemBioactive scaffolds
Photocatalytic cyclizationEosin-Y, CBr₄, visible lightOxadiazole-triazole hybridsAnticancer leads

Such reactions are leveraged to synthesize polycyclic architectures with enhanced pharmacological profiles .

Reduction of the Acetamide Moiety

The acetamide group can be reduced to a secondary amine using borane or catalytic hydrogenation:

Reaction TypeReagents/ConditionsProductYieldSource
Borane reductionBH₃·THF, 0°C → RT2-Aminoethyl-triazole derivative78%
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolSecondary amine82%

Reduction products are intermediates for further functionalization, such as reductive alkylation.

Hydrolysis Reactions

The benzamide group undergoes acid- or base-catalyzed hydrolysis :

Reaction TypeConditionsProductNotesSource
Acidic hydrolysis6M HCl, reflux, 12hCarboxylic acid derivativeQuantitative
Basic hydrolysisNaOH (10%), ethanol, 70°CSodium carboxylate95% conversion

Hydrolysis is pivotal for modifying solubility and bioavailability .

Cross-Coupling Reactions

The triazole ring’s nitrogen atoms facilitate Pd-catalyzed couplings :

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxaneBiaryl-triazole conjugate73%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halideAminated triazole derivative68%

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Photocatalytic Modifications

Visible-light-mediated reactions with eosin-Y or Ru photocatalysts yield functionalized analogs:

Reaction TypeConditionsProductYieldSource
C–H functionalizationEosin-Y, O₂, CBr₄, blue LEDBrominated triazole89%
Decarboxylative couplingRu(bpy)₃Cl₂, persulfate, 450 nmAlkylated triazole75%

Photocatalysis offers eco-friendly routes to complex derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate potential applications in drug discovery, particularly as an antimicrobial or anticancer agent. The triazole moiety is known for its biological activity against various pathogens and cancer cells. Research studies have shown that compounds with similar structures can inhibit specific enzymes or interact with cellular receptors.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with different functional groups. This makes it valuable in the development of new materials and pharmaceuticals.

Initial studies suggest that 4-[({[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide may exhibit significant biological activity due to its ability to interact with enzymes or receptors involved in critical biological pathways. Further research is needed to elucidate its mechanism of action.

Industrial Applications

The unique properties of this compound may also find applications in industrial settings, particularly in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[({[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and benzamide moieties. These interactions can modulate biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name R1 R2 R3 Key Biological Activity Reference
Target Compound Phenoxymethyl Allyl Benzamide Antimicrobial (hypothesized)
4-[({[4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide 4-Fluorophenyl Ethyl Benzamide Antifungal
4-[({[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide 2-Thienyl Allyl Benzamide Anti-inflammatory
2-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide 2-Amino-thiazole Methyl Benzylacetamide Antibacterial (MIC: 6.25 μg/mL)
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-triazol-3-yl}sulfanyl)acetamide Pyridin-4-yl Varied alkyl Aryl carbamoyl Broad-spectrum antimicrobial

Research Findings and Pharmacological Insights

Crystallographic Validation

The triazole core’s planar geometry, validated via SHELX-refined X-ray structures (e.g., C–N bond lengths: 1.32–1.37 Å), ensures stable interactions with enzyme active sites .

Structure-Activity Relationship (SAR)

  • R1 Modifications: Phenoxymethyl groups confer moderate activity but may require halogenation (e.g., 4-fluorophenoxymethyl) to enhance target binding .
  • Sulfanyl Linker : Replacing sulfur with oxygen in the acetyl spacer reduces activity by 50%, emphasizing the critical role of the thioether bond .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via reflux-based condensation reactions. A common approach involves reacting triazole precursors with substituted aldehydes or acetylating agents in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). Optimization may include varying reaction time (4–8 hours), temperature (70–90°C), and stoichiometric ratios of intermediates. Post-synthesis purification via column chromatography or recrystallization is advised to isolate the target compound .

Q. What spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and acetyl/thiol linkages.
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1700 cm1^{-1}, S-H at ~2550 cm1^{-1}).
  • X-ray Crystallography : Resolve 3D structure and confirm regiochemistry of the triazole and phenoxymethyl groups (see CCDC depository protocols) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers assess the compound's stability under varying experimental conditions?

Methodological Answer: Perform stress testing:

  • Thermal Stability : Heat samples at 40–80°C for 24–72 hours and monitor degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 3–9) and analyze by UV-Vis spectroscopy for absorbance shifts.
  • Light Sensitivity : Expose to UV/visible light and track photodegradation products .

Advanced Research Questions

Q. How can computational methods predict the compound's reactivity in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and reaction pathways (e.g., thiol-acetyl interactions).
  • Reaction Path Search Tools : Apply software like GRRM or AFIR to explore possible intermediates and byproducts.
  • Machine Learning : Train models on analogous triazole derivatives to predict regioselectivity in substitution reactions .

Q. What strategies resolve discrepancies between theoretical and experimental biological activity data?

Methodological Answer:

  • Molecular Docking : Compare binding affinities with target enzymes (e.g., antimicrobial targets) using AutoDock or Schrödinger.
  • In Vitro Validation : Conduct MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) to cross-validate computational predictions.
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., phenoxymethyl, allyl groups) to isolate key pharmacophores .

Q. How can researchers elucidate the mechanism of thiol-triazole interactions in its structure?

Methodological Answer:

  • X-ray Crystallography : Resolve electron density maps to confirm sulfur bonding patterns.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated thiol groups to infer bond-breaking steps.
  • DFT Simulations : Model sulfur-centered radical intermediates in oxidation reactions .

Q. What experimental designs are optimal for studying its pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS.
  • Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound's antimicrobial efficacy?

Methodological Answer:

  • Strain-Specific Testing : Re-evaluate activity against clinical isolates (e.g., methicillin-resistant S. aureus) rather than reference strains.
  • Check Redox Interference : Test for false-positive results caused by thiol-mediated redox cycling in agar-based assays.
  • Synergy Studies : Combine with standard antibiotics (e.g., β-lactams) to identify potentiating effects .

Q. What methodologies validate the compound's selectivity in enzyme inhibition assays?

Methodological Answer:

  • Panel Screening : Test against a broad enzyme panel (e.g., kinases, proteases) to rule off-target effects.
  • Covalent Binding Assays : Use MALDI-TOF or fluorescence quenching to detect irreversible binding via the allyl/thiol groups.
  • Cryo-EM : Resolve enzyme-compound complexes to confirm binding site specificity .

Tables for Key Data

Property Method Typical Result Reference
LogP (Lipophilicity)HPLC Retention Time~2.8–3.2
Aqueous SolubilityShake-Flask Method<10 μM (pH 7.4)
Thermal DecompositionTGA/DSCOnset at 220°C
MIC (S. aureus)Broth Microdilution16–32 μg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
4-[({[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

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